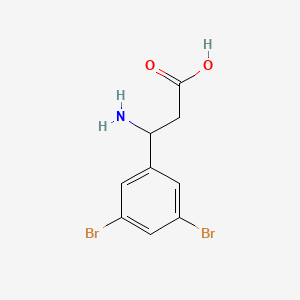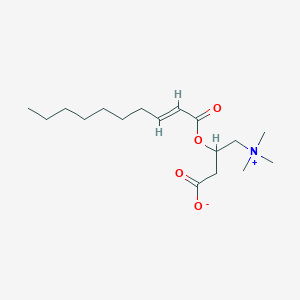
acetic acid;neodymium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;neodymium, also known as neodymium(III) acetate, is an inorganic compound composed of neodymium ions and acetate ions. It typically appears as a light purple solid and is known for its solubility in water and various organic solvents. The compound has the chemical formula
Nd(CH3COO)3
and is used in various scientific and industrial applications due to its unique properties .准备方法
Synthetic Routes and Reaction Conditions
Neodymium(III) acetate can be synthesized through several methods:
-
Reaction with Neodymium Oxide
6CH3COOH+Nd2O3→2Nd(CH3COO)3+3H2O
-
Reaction with Neodymium Hydroxide
3CH3COOH+Nd(OH)3→Nd(CH3COO)3+3H2O
-
Reaction with Neodymium Carbonate
6CH3COOH+Nd2(CO3)3→2Nd(CH3COO)3+3H2O+3CO2
-
Reaction with Neodymium Iron Boron
20CH3COOH+Nd2Fe14B→2Nd(CH3COO)3+7Fe(CH3COO)2+10H2+B
-
Reaction with Neodymium Chloride and Sodium Acetate
NdCl3+3Na(CH3COO)→Nd(CH3COO)3+3NaCl
Industrial Production Methods
Industrial production of neodymium(III) acetate often involves the reaction of neodymium oxide or neodymium hydroxide with acetic acid under controlled conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
Neodymium(III) acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate groups can be replaced by other ligands in coordination chemistry.
Complex Formation: It forms complexes with other organic and inorganic ligands.
Hydrolysis: In aqueous solutions, it can hydrolyze to form neodymium hydroxide and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve ligands such as phosphines, amines, or other carboxylates under mild conditions.
Complex Formation: Often carried out in solvents like water, ethanol, or acetone at room temperature.
Hydrolysis: Occurs readily in water, especially at elevated temperatures.
Major Products
Substitution Reactions: Yield various neodymium complexes depending on the ligands used.
Complex Formation: Produces neodymium complexes with different coordination environments.
Hydrolysis: Results in neodymium hydroxide and acetic acid.
科学研究应用
Neodymium(III) acetate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving lanthanide-based luminescent probes for bioimaging and sensing.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) contrast agents due to its paramagnetic properties.
Industry: Utilized in the production of neodymium-doped lasers and in the manufacturing of high-strength permanent magnets
作用机制
The effects of neodymium(III) acetate are primarily due to the neodymium ion’s ability to form stable complexes with various ligands. These complexes can interact with biological molecules, influencing processes such as enzyme activity and cellular signaling pathways. The paramagnetic nature of neodymium ions also makes them useful in imaging techniques .
相似化合物的比较
Similar Compounds
- Cerium(III) acetate
- Praseodymium(III) acetate
- Samarium(III) acetate
- Europium(III) acetate
Comparison
Neodymium(III) acetate is unique due to its specific electronic configuration, which imparts distinct magnetic and optical properties. Compared to cerium(III) acetate and praseodymium(III) acetate, neodymium(III) acetate exhibits stronger paramagnetic behavior, making it more suitable for applications in magnetic and optical devices .
属性
分子式 |
C6H12NdO6 |
|---|---|
分子量 |
324.40 g/mol |
IUPAC 名称 |
acetic acid;neodymium |
InChI |
InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI 键 |
RVNSCEZLBLIJAM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Nd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)



![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)
![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)



![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)



